3-Methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Methyl-1H-pyrazol-5-amine and its derivatives often involves multicomponent reactions (MCRs) that are efficient and provide high atom economy. These MCRs are particularly popular for synthesizing biologically active pyrazole derivatives, highlighting the compound's role in medicinal chemistry (Becerra et al., 2022). Additionally, the use of hybrid catalysts in synthesizing related heterocycles demonstrates the compound's flexibility in reaction conditions and the possibility of generating diverse bioactive molecules (Parmar et al., 2023).

Molecular Structure Analysis

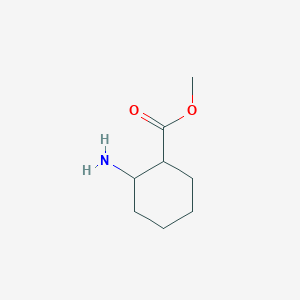

The molecular structure of 3-Methyl-1H-pyrazol-5-amine features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This structural motif is key to the compound's reactivity and its ability to serve as a precursor for further chemical modifications. The presence of the amino group at the 5-position allows for a variety of chemical reactions, facilitating the synthesis of a wide array of derivatives with potential biological activities.

Chemical Reactions and Properties

3-Methyl-1H-pyrazol-5-amine participates in various chemical reactions, including cycloadditions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions. These reactions are crucial for the synthesis of multiply arylated heteroarenes, demonstrating the compound's utility in constructing complex molecular architectures with potential biological significance (Rossi et al., 2014).

Scientific Research Applications

Application 1: Synthesis of N-heterocyclic amines

- Summary of the Application: 3-Methyl-1H-pyrazol-5-amine is used in the synthesis of N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

- Methods of Application: An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives .

- Results or Outcomes: This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required . The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Application 2: Synthesis of Pyrazoles

- Summary of the Application: 3-Methyl-1H-pyrazol-5-amine can be used in the synthesis of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicines and dyes .

- Methods of Application: One method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

- Results or Outcomes: This method provides a wide variety of pyrazoles in very good yields . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .

Application 3: Synthesis of Pyrazole Derivatives

- Summary of the Application: 3-Methyl-1H-pyrazol-5-amine can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important in the field of medicines and dyes .

- Methods of Application: One method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazole derivatives . Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

- Results or Outcomes: This method provides a wide variety of pyrazole derivatives in very good yields . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .

Safety And Hazards

properties

CAS RN |

113402-89-4 |

|---|---|

Product Name |

3-Methyl-1H-pyrazol-5-amine |

Molecular Formula |

C4H7N3 |

Molecular Weight |

97 |

synonyms |

5-methyl-4H-pyrazol-3-amine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)